(3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one (3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16277866
InChI: InChI=1S/C22H16BrClN4O2S/c1-2-3-9-27-16-8-7-13(23)11-15(16)17(20(27)29)18-21(30)28-22(31-18)25-19(26-28)12-5-4-6-14(24)10-12/h4-8,10-11H,2-3,9H2,1H3/b18-17-
SMILES:
Molecular Formula: C22H16BrClN4O2S
Molecular Weight: 515.8 g/mol

(3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC16277866

Molecular Formula: C22H16BrClN4O2S

Molecular Weight: 515.8 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C22H16BrClN4O2S
Molecular Weight 515.8 g/mol
IUPAC Name (5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C22H16BrClN4O2S/c1-2-3-9-27-16-8-7-13(23)11-15(16)17(20(27)29)18-21(30)28-22(31-18)25-19(26-28)12-5-4-6-14(24)10-12/h4-8,10-11H,2-3,9H2,1H3/b18-17-
Standard InChI Key LJCMHWGTYKUCMV-ZCXUNETKSA-N
Isomeric SMILES CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O
Canonical SMILES CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O

Introduction

(3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo13thiazolo[3,2-b]124triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound featuring a diverse array of functional groups, including a bromine atom, a butyl chain, and a thiazolo[3,2-b] triazole ring system. This compound belongs to the class of thiazolo[3,2-b] triazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Key Features:

  • Molecular Formula: C22H16BrClN4O2S

  • CAS Number: 573938-93-9

  • Molecular Weight: Approximately 495.4 g/mol (similar compounds), though exact weight for this compound is not specified in the sources.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, often requiring careful control of reaction conditions to achieve optimal yields. While specific synthesis pathways are not detailed in the provided sources, compounds of similar structures are synthesized using multi-component reactions involving aromatic aldehydes and other reagents .

Synthesis Pathways:

  • Multi-component Reactions: Commonly used for synthesizing similar thiazolo[3,2-b] triazole derivatives.

  • Reaction Conditions: Controlled conditions, including temperature and solvent choice, are crucial for successful synthesis.

Biological Activities and Applications

Compounds within the thiazolo[3,2-b] triazole class are known for their diverse biological activities, including potential anticancer effects. The mechanism of action for these compounds often involves interaction with specific molecular targets within biological systems, which may lead to enzyme inhibition or receptor activation .

Biological Activities:

  • Anticancer Potential: Similar compounds have shown promising anticancer activity, particularly when modified with certain substituents .

  • Therapeutic Applications: Potential applications in medicinal chemistry and material science due to its structural complexity and biological implications.

Research Findings and Future Directions

Research on this compound and its analogs is ongoing, with a focus on understanding their structure-activity relationships and potential therapeutic applications. Preliminary studies suggest that modifications to the compound's structure can significantly impact its biological activity, highlighting the need for further investigation into its pharmacological properties .

Future Research Directions:

  • Structure-Activity Relationship (SAR) Studies: Crucial for optimizing biological activity.

  • In Vivo Studies: Necessary to confirm efficacy and safety in biological systems.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound AThiazole ring systemAnticancer activity
Compound BIndole derivativeAntimicrobial effects
Compound CFluorinated phenyl groupAnti-inflammatory properties

This table highlights the diversity of biological activities among compounds with similar structural features, emphasizing the potential for therapeutic applications based on structural modifications.

References:
- EvitaChem. (2025). (3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one.
- MDPI. (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b] triazole-6(5H)-ones as Possible Anticancer Agents.
- Smolecule. (2024). (3Z)-3-[2-(3-chlorophenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one.
- A2BChem. (n.d.). 573938-93-9 | (3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one.

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